Methyl 2,6-bis(4-methylphenyl)benzoate
Description
Methyl 2,6-bis(4-methylphenyl)benzoate is a structurally complex benzoate ester characterized by a central benzoate core substituted at the 2- and 6-positions with 4-methylphenyl groups. Its molecular architecture combines aromatic rigidity (from the benzene rings) with aliphatic flexibility (from the methyl ester group).
Properties
CAS No. |
155186-07-5 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2,6-bis(4-methylphenyl)benzoate |
InChI |
InChI=1S/C22H20O2/c1-15-7-11-17(12-8-15)19-5-4-6-20(21(19)22(23)24-3)18-13-9-16(2)10-14-18/h4-14H,1-3H3 |
InChI Key |
LISCIWDISWGUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-bis(4-methylphenyl)benzoate typically involves the reaction of a sulfonic derivative with a 4-methylphenylzinc halide . This process can be catalyzed by palladium (0) or nickel (0) to facilitate the cross-coupling reaction. The reaction conditions often include the use of solvents such as pyridine and temperatures around 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis(4-methylphenyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 2,6-bis(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,6-bis(4-methylphenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways . The aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2,6-bis(4-methylphenyl)benzoate with analogous benzoates, emphasizing substituent patterns and functional groups:
Key Observations :
Physicochemical Properties (Inferred from Structural Analogues)
- Solubility : The compound’s aromatic substituents likely reduce solubility in polar solvents (e.g., water) compared to methyl benzoate (log P ~1.96).
- Melting Point : Higher than aliphatic esters (e.g., methyl benzoate, mp: -12°C) due to crystalline packing from rigid aromatic groups.
Research Findings and Gaps
Toxicity and Regulatory Status
However, methyl benzoate (CAS 93-58-3) is generally recognized as safe (GRAS) in food applications, while phenyl benzoate (CAS 93-99-2) is regulated under REACH for industrial use . The target compound’s regulatory status remains unstudied, necessitating further toxicological profiling.
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